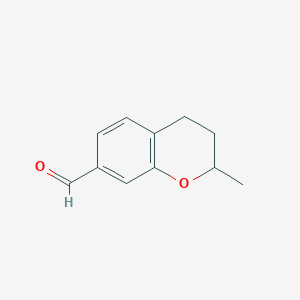
1,3,7-Tribromo-6-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Tribromo-6-fluoroisoquinoline: is a halogenated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,7-Tribromo-6-fluoroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6-fluoroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,7-Tribromo-6-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted isoquinolines, while coupling reactions can produce biaryl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,7-Tribromo-6-fluoroisoquinoline is used as a building block in organic synthesis to create more complex molecules. Its halogenated structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated isoquinolines on biological systems. Its derivatives may exhibit bioactivity, making it a potential candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of 1,3,7-tribromo-6-fluoroisoquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-6-fluoroisoquinoline: Similar in structure but with chlorine atoms instead of bromine.
1,3,7-Tribromoisoquinoline: Lacks the fluorine atom, which may affect its reactivity and bioactivity.
6-Fluoroisoquinoline: A simpler structure with only a fluorine atom, used as a precursor in the synthesis of more complex derivatives.
Uniqueness: 1,3,7-Tribromo-6-fluoroisoquinoline is unique due to the combination of bromine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H3Br3FN |
|---|---|
Molekulargewicht |
383.84 g/mol |
IUPAC-Name |
1,3,7-tribromo-6-fluoroisoquinoline |
InChI |
InChI=1S/C9H3Br3FN/c10-6-3-5-4(1-7(6)13)2-8(11)14-9(5)12/h1-3H |
InChI-Schlüssel |
JVRHJTAUJYHDIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(N=C(C2=CC(=C1F)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)

![1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)




![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)




